Scientific Field: Antiviral Research.
Summary of the Application: Valspodar, a 2nd-generation ABC transporter inhibitor, has been identified to limit Human cytomegalovirus (HCMV) infection.
Methods of Application or Experimental Procedures: The research involved screening a small molecule library against ion transporters to identify new antivirals against the early steps of virus infection.
Results or Outcomes: Valspodar demonstrated its ability to limit HCMV infection by decreasing IE2 expression of virus-infected cells.
Scientific Field: Oncology
Summary of the Application: Valspodar is an experimental cancer treatment and chemosensitizer.
Methods of Application or Experimental Procedures: In a study, the effect of valspodar and cisplatin co-treatment on cell viability, cell death, and oxidative status in ovarian cancer cells was evaluated.
Scientific Field: Hematology.
Summary of the Application: Valspodar (PSC-833) has been used as a P-glycoprotein inhibitor in the treatment of acute myeloid leukemia.
Scientific Field: Virology.
Summary of the Application: Valspodar has been identified to limit Human Immunodeficiency Virus (HIV) infection.
Results or Outcomes: Valspodar demonstrated its ability to limit HIV infection by decreasing the expression of virus-infected cells.
Scientific Field: Pharmacology.
Summary of the Application: Valspodar is a second-generation P-glycoprotein 1 modulator capable of reversing multidrug resistance in different cancers.
Valspodar, also known as PSC833, is a synthetic compound primarily recognized for its role as an inhibitor of P-glycoprotein, a crucial efflux transporter involved in multidrug resistance. Its chemical formula is C₆₃H₁₁₁N₁₁O₁₂, and it has been extensively studied for its potential to enhance the efficacy of various chemotherapeutic agents by preventing their expulsion from cancer cells. Valspodar's unique structure allows it to interact selectively with P-glycoprotein, making it a valuable tool in cancer research and treatment strategies aimed at overcoming drug resistance .
Valspodar exhibits significant biological activity as a modulator of drug resistance in cancer therapy. By inhibiting P-glycoprotein, it enhances the intracellular concentration of chemotherapeutic agents such as paclitaxel and vinblastine, leading to increased cytotoxicity against resistant cancer cells. Furthermore, studies have demonstrated its efficacy in limiting human cytomegalovirus infection and dissemination, indicating its potential antiviral properties .
Valspodar has been primarily applied in oncology as a multidrug resistance modulator. Its ability to enhance the effectiveness of chemotherapeutic agents has made it a subject of interest in clinical trials for various cancers, including leukemia and breast cancer. Beyond oncology, its potential antiviral activity suggests applications in virology, particularly concerning human cytomegalovirus infections .
Interaction studies highlight Valspodar's role in pharmacokinetics and drug-drug interactions. It is known to increase serum concentrations of certain drugs when co-administered due to its inhibition of P-glycoprotein and cytochrome P450 enzymes. For example, combining Valspodar with Isavuconazonium can lead to elevated serum levels of both compounds, necessitating careful monitoring during concurrent administration .
Several compounds share similarities with Valspodar in terms of their mechanism as P-glycoprotein inhibitors or their roles in combating multidrug resistance. Here are some notable examples:
| Compound Name | Chemical Structure | Mechanism of Action | Unique Features |
|---|---|---|---|
| Tariquidar | C₅₃H₅₃N₇O₄ | P-glycoprotein inhibitor | More potent than Valspodar against certain cancers |
| Elacridar | C₂₁H₂₃N₃O₄ | P-glycoprotein inhibitor | Dual inhibition (P-glycoprotein and breast cancer resistance protein) |
| Cyclosporine | C₄₂H₆₁N₁₁O₁₂ | Immunosuppressant; affects drug metabolism | Primarily used in transplant medicine |
Valspodar stands out due to its selective inhibition profile and dual functionality as both an anticancer agent and a potential antiviral compound. Its unique ability to enhance drug efficacy while minimizing toxicity makes it a critical candidate for further research in both oncology and virology .
The primary synthetic route for valspodar production involves the selective oxidation of cyclosporin D, representing the most established and widely utilized method for pharmaceutical-scale manufacturing [1] [2] [3]. This approach capitalizes on the structural similarity between cyclosporin D and the target compound, requiring only a single critical modification to achieve the desired pharmacological properties.
The oxidation process specifically targets the 3'-hydroxyl group of the N-methylated-4-(E)-butenyl-4-methylthreonine (MeBmt) residue at position 1 of the cyclic undecapeptide structure [4] [5]. This selective transformation converts the hydroxyl functionality to a ketone, fundamentally altering the compound's biological activity while preserving the overall cyclic peptide architecture that is essential for its mechanism of action.
The reaction employs N-chlorosuccinimide as the primary oxidizing agent in combination with dimethyl sulfide, utilizing toluene as the reaction solvent [2] [3] [6]. This reagent combination, known as the Corey-Kim oxidation system, provides excellent selectivity for the desired transformation while minimizing side reactions that could compromise yield or product quality [7]. The reaction typically proceeds under mild conditions, with temperatures ranging from room temperature to 60°C, depending on the specific protocol employed [8] [9].
Table 1: Valspodar Synthesis Parameters and Specifications
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C63H111N11O12 | [10] [11] [1] |
| CAS Number | 121584-18-7 | [10] [11] [1] |
| Molecular Weight (g/mol) | 1214.62 | [10] [11] [1] |
| Primary Synthesis Route | Oxidation of Cyclosporin D | [1] [2] [3] |
| Starting Material | Cyclosporin D | [11] [1] [2] [3] |
| Oxidizing Agent | N-Chlorosuccinimide | [2] [3] [6] |
| Reducing Agent | Dimethyl sulfide | [2] [3] [6] |
| Reaction Solvent | Toluene | [2] [3] |
| Reaction Temperature | Room temperature to 60°C | [8] [9] |
| Yield (%) | 70-85% (reported) | [3] |
| Purity (HPLC) | ≥98% | [12] [13] [14] |
| Storage Temperature | -20°C | [12] [13] [14] |
The synthesis of valspodar proceeds through several distinct chemical intermediates, each playing a crucial role in the overall transformation pathway. Understanding these intermediates is essential for optimizing reaction conditions and ensuring consistent product quality in manufacturing operations.
The initial step involves the formation of a reactive complex between N-chlorosuccinimide and dimethyl sulfide, creating an electrophilic chlorinating species [6] [7]. This complex selectively attacks the 3'-hydroxyl group of the MeBmt residue in cyclosporin D, forming a chlorinated intermediate that subsequently undergoes elimination to yield the desired ketone functionality [3].
The mechanism proceeds through the formation of a chlorosulfide intermediate, which acts as the active oxidizing species. The dimethyl sulfide serves dual roles, both activating the N-chlorosuccinimide and acting as a mild reducing agent to prevent over-oxidation of the substrate [6]. This careful balance is critical for maintaining the integrity of the complex cyclic peptide structure while achieving the desired chemical transformation.
Table 2: Chemical Intermediates in Valspodar Synthesis
| Intermediate | Function | Molecular Weight | Critical Properties |
|---|---|---|---|
| Cyclosporin D | Starting material | 1216.6 | Cyclic undecapeptide structure |
| N-Chlorosuccinimide-Dimethyl sulfide complex | Oxidizing reagent complex | ~265 | Selective oxidizing capability |
| Chlorinated intermediate | Primary oxidation product | ~1232 | Reactive chlorine intermediate |
| Ketone intermediate | Key structural modification | 1214.6 | Modified MeBmt residue |
| Valspodar crude product | Pre-purification product | 1214.6 | Contains trace impurities |
| Purified Valspodar | Final pharmaceutical grade | 1214.6 | Pharmaceutical grade purity |
The reaction mechanism involves several key steps that must be carefully controlled to ensure optimal yields and product quality. The initial nucleophilic attack of dimethyl sulfide on N-chlorosuccinimide generates a positively charged sulfur species that serves as the actual oxidizing agent [7]. This species then abstracts a hydride from the 3'-carbon of the MeBmt residue, forming the desired ketone while regenerating dimethyl sulfide.
While the oxidation of cyclosporin D remains the predominant method for valspodar production, several alternative synthetic approaches have been explored to address potential supply chain limitations and optimize manufacturing costs. These alternative routes generally involve more complex synthetic strategies but may offer advantages in terms of scalability or starting material availability.
One alternative approach involves the total synthesis of valspodar through peptide coupling methodologies, building the cyclic undecapeptide structure from individual amino acid components [15] [5]. This strategy requires the preparation of the modified MeBmt residue containing the ketone functionality, followed by sequential peptide bond formation to construct the linear undecapeptide precursor. The final cyclization step then forms the characteristic cyclic structure essential for biological activity.
The total synthesis approach offers greater control over stereochemistry and allows for the incorporation of isotopically labeled amino acids for research applications [3]. However, this method is significantly more complex and costly than the cyclosporin D oxidation route, making it less attractive for large-scale commercial production.
Another alternative involves semi-synthetic modifications of other cyclosporin analogs, particularly those with existing structural similarities to valspodar [4] [5]. These approaches may utilize different oxidation conditions or alternative reagent systems to achieve the desired transformation, potentially offering improved yields or reduced environmental impact compared to the standard protocol.
Advanced synthetic methodologies have also been explored, including the use of enzymatic oxidation systems and flow chemistry approaches [5]. These methods may offer advantages in terms of selectivity and environmental sustainability but require specialized equipment and expertise that may limit their practical implementation in manufacturing settings.
The translation of laboratory-scale valspodar synthesis to industrial manufacturing requires careful consideration of numerous factors including safety, environmental impact, cost-effectiveness, and regulatory compliance. The primary challenges associated with large-scale production center around the handling of the oxidizing reagents and the need for consistent product quality across multiple production batches.
Safety considerations are paramount in industrial valspodar production, particularly given the use of N-chlorosuccinimide as the primary oxidizing agent [6]. This reagent can release chlorine gas under certain conditions and requires specialized handling procedures and ventilation systems to ensure worker safety. Additionally, the use of toluene as the reaction solvent necessitates appropriate fire prevention measures and vapor recovery systems to minimize environmental release.
The economics of large-scale production favor the cyclosporin D oxidation route due to the ready availability of the starting material and the relatively simple reaction conditions [8] [16]. However, the cost of cyclosporin D can represent a significant portion of the overall production cost, making supply chain management and inventory optimization critical factors in maintaining profitability.
Process optimization for industrial production focuses on maximizing yield while minimizing waste generation and processing time [16]. This typically involves careful optimization of reaction temperature, reagent stoichiometry, and reaction time to achieve the desired conversion while avoiding the formation of unwanted byproducts that complicate purification.
Temperature control is particularly critical, as elevated temperatures can lead to decomposition of the cyclic peptide structure or formation of regioisomers that are difficult to separate from the desired product [8]. Most industrial processes operate at controlled temperatures between 25-40°C to balance reaction rate with product quality considerations.
Solvent recovery and recycling represent important considerations for both economic and environmental reasons [16]. Toluene recovery systems are typically incorporated into industrial processes to minimize solvent consumption and reduce waste disposal costs. These systems must be designed to remove any residual reagents or products that could accumulate and affect subsequent reaction batches.
The purification of valspodar from crude reaction mixtures requires sophisticated chromatographic techniques to achieve the high purity standards required for pharmaceutical applications. The complex structure of the cyclic undecapeptide and its similarity to related cyclosporin analogs presents significant challenges in developing effective separation methods.
High-performance liquid chromatography (HPLC) represents the primary analytical and preparative technique employed for valspodar purification and quality control [9] [13] [14]. Reversed-phase HPLC using C8 or C18 stationary phases with gradient elution systems provides excellent resolution of valspodar from structural analogs and synthetic impurities. Detection is typically accomplished using ultraviolet absorption at 210-220 nm, where the peptide backbone exhibits strong absorption.
The development of robust HPLC methods requires careful optimization of mobile phase composition, gradient conditions, and column temperature to achieve consistent separation performance [9]. Acetonitrile-water mobile phase systems with ammonium hydroxide or formic acid modifiers are commonly employed to optimize peak shape and retention reproducibility.
Table 3: Quality Control and Analytical Methods for Valspodar
| Analytical Method | Application | Detection Limit | Reference |
|---|---|---|---|
| High Performance Liquid Chromatography (HPLC) | Purity determination and quantification | 10 ng/mL | [9] [13] [14] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Structural confirmation and impurity profiling | 2.5 ng/mL | [9] |
| Nuclear Magnetic Resonance (NMR) | Structural elucidation and verification | 1-5 μg | [17] |
| Ultra Violet Spectroscopy (UV) | Identity confirmation and concentration | 1 μg/mL | [18] [9] |
| Thin Layer Chromatography (TLC) | Reaction monitoring and purity assessment | 0.1 μg/spot | [3] |
| Melting Point Determination | Identity confirmation | N/A | [12] |
| Elemental Analysis | Compositional analysis | 0.1% | [17] |
| Chiral Analysis | Stereochemical purity assessment | 0.1% | [17] |
Liquid chromatography-mass spectrometry (LC-MS) provides essential capabilities for structural confirmation and impurity profiling during quality control testing [9]. The high molecular weight of valspodar (1214.62 g/mol) and its distinctive fragmentation pattern enable unambiguous identification and quantification even in complex mixtures. Selected ion monitoring (SIM) techniques can achieve detection limits as low as 2.5 ng/mL in biological matrices.
Nuclear magnetic resonance (NMR) spectroscopy serves as a definitive method for structural verification and stereochemical assessment of valspodar samples [17]. Both 1H and 13C NMR techniques are employed to confirm the integrity of the cyclic peptide structure and identify any structural modifications that may have occurred during synthesis or storage.
The complexity of the valspodar NMR spectrum, containing signals from 63 carbon atoms and 111 hydrogen atoms, requires high-field instrumentation and careful spectral analysis to extract meaningful structural information [17]. Two-dimensional NMR techniques such as COSY and HSQC may be employed for complete assignment of spectral features and confirmation of stereochemical integrity.
Purity assessment requires integration of multiple analytical techniques to provide comprehensive characterization of the final product [19]. HPLC purity determinations are typically complemented by thin-layer chromatography for rapid screening and elemental analysis for compositional verification. The pharmaceutical grade specification for valspodar typically requires ≥98% purity by HPLC with identified impurities below specified limits [12] [13] [14].
Stability-indicating analytical methods are essential for monitoring product degradation during storage and establishing appropriate shelf-life specifications [18]. These methods must be capable of separating valspodar from its degradation products and quantifying changes in product quality over time under various storage conditions.
Quality control protocols for industrial valspodar production incorporate multiple sampling points throughout the manufacturing process to ensure consistent product quality [16]. Raw material testing, in-process monitoring, and final product release testing all contribute to the overall quality assurance framework that ensures the safety and efficacy of the final pharmaceutical product.